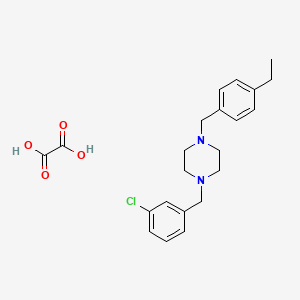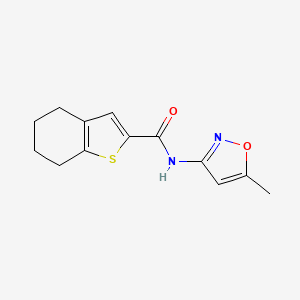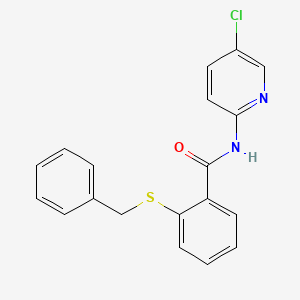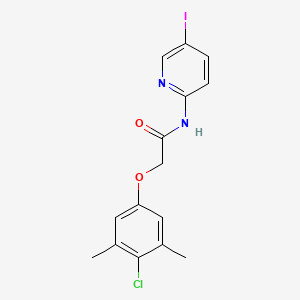![molecular formula C17H28N2O3 B5146306 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the inhibition of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 can block the activation of B cells and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects. It can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In addition, TAK-659 has been shown to have antitumor activity in various cancer cell lines, including diffuse large B-cell lymphoma and chronic lymphocytic leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its specificity for BTK. This compound has been shown to have a high affinity for BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one of the limitations of using TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the study of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine. One of the main areas of research is the development of more potent and selective BTK inhibitors. In addition, TAK-659 can be used in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of autoimmune disorders and other diseases needs to be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 4-ethoxyphenol with 2-chloroethyl ethylene glycol ether in the presence of a base, followed by the reaction with 4-methylpiperazine. This method was first reported in a patent by Takeda Pharmaceutical Company Limited in 2012.
Applications De Recherche Scientifique
1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of these diseases. In addition, TAK-659 has been shown to have anti-inflammatory and immunomodulatory effects, which makes it a promising candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-3-21-16-4-6-17(7-5-16)22-15-14-20-13-12-19-10-8-18(2)9-11-19/h4-7H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAIBBFUZQASHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)



![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)


![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)

![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)